molecular formula C8H5Cl3O4S B1417769 Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate CAS No. 924867-89-0

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Cat. No. B1417769
CAS RN: 924867-89-0
M. Wt: 303.5 g/mol
InChI Key: JOHUFQIGUCYKAH-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is a chemical compound with the CAS Number: 924867-89-0 . It has a molecular weight of 303.55 . The IUPAC name for this compound is methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate .


Synthesis Analysis

The synthesis of Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate involves the continuous-flow diazotization of methyl 2-aminobenzoate in a three-inlet flow reactor via a cross joint followed by chlorosulfonylation in the tandem tank reactor . This process significantly reduces side reactions such as hydrolysis, even at high concentrations of hydrochloric acid .


Molecular Structure Analysis

The InChI code for Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is 1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate has a melting point of 59-61 degrees Celsius . It’s a solid at room temperature .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, researchers might explore its use in the remediation of pollutants. The compound could potentially react with environmental contaminants, transforming them into less harmful substances.

These applications demonstrate the versatility of Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate in various fields of scientific research. Its reactivity and the presence of functional groups make it a valuable tool for chemists and researchers across multiple disciplines .

Safety and Hazards

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate is classified as a dangerous substance. It has hazard statements H301-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 2,4-dichloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O4S/c1-15-8(12)4-2-7(16(11,13)14)6(10)3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHUFQIGUCYKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dichloro-5-(chlorosulfonyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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